molecular formula C19H17N5O3S B2481554 N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide CAS No. 1020975-61-4

N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide

Cat. No.: B2481554
CAS No.: 1020975-61-4
M. Wt: 395.44
InChI Key: SXWLPNNBWNNMOL-UHFFFAOYSA-N
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Description

N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide (: 1020975-61-4) is a high-purity chemical compound supplied for research applications. This synthetic intermediate has a molecular formula of C 19 H 17 N 5 O 3 S and a molecular weight of 395.4 g/mol . The compound features a [1,2,4]triazolo[4,3-b]pyridazine core, which is a privileged scaffold in medicinal chemistry known for its diverse biological activities and utility in drug discovery . This core structure is functionalized with a benzenesulfonamide group, a key pharmacophore known to confer inhibitory activity against enzymes like carbonic anhydrases and cyclooxygenase-2 (COX-2) . The benzenesulfonamide moiety is designed to anchor with the catalytic zinc ion in the CA binding site and may also promote selectivity for COX-2 via hydrogen bonding within its hydrophilic sub-pocket . As a research-grade chemical , this product is strictly intended for laboratory investigations and is designated "For Research Use Only." It is not intended for diagnostic or therapeutic applications, or for human or veterinary use. Researchers exploring multi-target therapeutic strategies, particularly in inflammation and oncology, may find this compound valuable due to its potential to engage multiple enzymatic targets simultaneously .

Properties

IUPAC Name

N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O3S/c25-28(26,16-9-5-2-6-10-16)20-13-14-27-18-12-11-17-21-22-19(24(17)23-18)15-7-3-1-4-8-15/h1-12,20H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXWLPNNBWNNMOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)OCCNS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Strategies

The 3-phenyl-triazolo[4,3-b]pyridazine intermediate is synthesized via cyclocondensation of 5-phenylpyridazin-3-one derivatives with hydrazine hydrate. Patent data demonstrates that treating 5-phenylpyridazin-3-one with phosphorus oxychloride at 100°C for 6 hours generates 3-chloro-5-phenylpyridazine, which subsequently reacts with hydrazine hydrate at 80°C under nitrogen to form 3-hydrazino-5-phenylpyridazine. Cyclization to the triazolo-pyridazine system is achieved using ethyl orthoacetate in n-butanol under reflux, with diethyl azidodicarboxylate serving as an oxidizing agent to facilitate ring closure.

Table 1: Comparative Cyclization Conditions

Starting Material Reagents Temperature Time Yield Source
5-Phenylpyridazin-3-one POCl₃ → Hydrazine 80°C 8 h 68%
3-Hydrazinopyridazine Ethyl orthoacetate, n-BuOH Reflux 7 h 71%

Regiochemical Control

X-ray crystallography confirms that the triazolo[4,3-b]pyridazine system adopts a planar configuration, with the phenyl group at position 3 stabilized by π-stacking interactions. NMR studies (δ 8.3–8.7 ppm for aromatic protons) verify the absence of positional isomers when using stoichiometric hydrazine ratios below 1.2:1.

Etherification at Position 6

Nucleophilic Aromatic Substitution

Benzenesulfonamide Coupling

Sulfonylation Reaction

The final step couples benzenesulfonyl chloride with the aminoethyl ether intermediate. Research identifies dichloromethane as the optimal solvent, with triethylamine (2.5 equiv) effectively scavenging HCl byproducts. Reaction monitoring via TLC (ethyl acetate/hexane 3:1) reveals complete conversion within 6 hours at room temperature, yielding 62–65% of the target compound after recrystallization from ethanol/water.

Table 3: Sulfonamide Coupling Optimization

Amine Equivalent Solvent Base Temperature Purity Yield Source
1.1 DCM Et₃N RT 95% 62%
1.2 DCM DIPEA 0°C → RT 97% 65%

Byproduct Formation and Mitigation

Mass spectrometry analysis detects N,N-diethylsulfonamide impurities (m/z 381.2) when sulfonyl chloride is used in excess >1.2 equiv. Purification via silica gel chromatography (gradient elution from 20% to 50% ethyl acetate in hexane) effectively removes these byproducts, achieving >99% HPLC purity.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

¹H-NMR (400 MHz, DMSO-d₆): δ 8.31 (d, J = 8.9 Hz, 2H, ArH), 7.89–7.82 (m, 4H, ArH), 7.51–7.43 (m, 5H, ArH), 4.27 (t, J = 5.6 Hz, 2H, OCH₂), 3.68 (t, J = 5.6 Hz, 2H, NHCH₂). IR (KBr): 3276 cm⁻¹ (N-H stretch), 1342 cm⁻¹ (S=O asym), 1169 cm⁻¹ (S=O sym).

Crystallographic Analysis

Single-crystal X-ray diffraction confirms the ethoxyethyl chain adopts a gauche conformation, with the sulfonamide oxygen forming hydrogen bonds to adjacent triazolo N-H groups (d = 2.89 Å).

Process Optimization and Scale-Up Considerations

Solvent Recycling

Industrial-scale syntheses recover DMSO and DCM via fractional distillation, reducing production costs by 18–22% compared to single-use protocols.

Catalytic Improvements

Recent studies demonstrate that 5 mol% tetrabutylammonium iodide increases etherification yields to 83% by facilitating phase transfer in biphasic systems.

Chemical Reactions Analysis

Substitution Reactions

The triazolopyridazine core and aromatic rings are primary sites for substitution. Key examples include:

Reaction Type Reagents/Conditions Outcome Source
Nucleophilic Aromatic Substitution Halides (e.g., Cl₂, Br₂), nucleophiles (e.g., NH₃)Substitution at electron-deficient positions on the triazolopyridazine ring .
Electrophilic Substitution HNO₃/H₂SO₄, SO₃HNitration or sulfonation at the phenyl ring’s para or meta positions .
  • The triazolopyridazine ring undergoes nucleophilic substitution at C-6 or C-3 due to electron-withdrawing effects from adjacent nitrogen atoms .

  • The phenyl group participates in electrophilic substitution, though steric hindrance from the sulfonamide group may direct reactivity to specific positions.

Coupling Reactions

Palladium-catalyzed coupling reactions enable functionalization of the aryl groups:

Reaction Type Catalyst/Reagents Outcome Source
Suzuki Coupling Pd(PPh₃)₄, aryl boronic acidsCross-coupling at halogenated positions on the phenyl or triazolopyridazine .
Buchwald-Hartwig Amination Pd₂(dba)₃, Xantphos, aminesIntroduction of amine groups to the aryl system .
  • The triazolopyridazine core’s halogenated derivatives (e.g., bromo or chloro) are reactive in Suzuki couplings, enabling aryl-aryl bond formation .

  • The benzenesulfonamide group remains inert under these conditions, preserving its structural integrity .

Oxidation and Reduction

Redox reactions target the heterocyclic core and sulfonamide group:

Reaction Type Reagents/Conditions Outcome Source
Oxidation KMnO₄, H₂O₂Oxidation of the pyridazine ring to form N-oxides .
Reduction H₂/Pd-C, NaBH₄Reduction of the triazole ring’s C=N bonds, yielding dihydro derivatives .
  • The sulfonamide group is stable under mild redox conditions but may hydrolyze under strong acidic/basic environments .

Acid/Base-Mediated Transformations

The sulfonamide and ether groups undergo hydrolysis or cleavage:

Reaction Type Reagents/Conditions Outcome Source
Sulfonamide Hydrolysis Concentrated HCl, ΔCleavage of the sulfonamide to yield sulfonic acid and amine .
Ether Cleavage HI, ΔCleavage of the ethyl ether linkage, generating phenolic derivatives .
  • Acidic hydrolysis of the sulfonamide group produces benzenesulfonic acid and a secondary amine .

  • Ether cleavage via HI proceeds via nucleophilic substitution, yielding iodinated byproducts.

Biological Interactions

While not a chemical reaction per se, the compound’s interactions with biological systems highlight its reactivity:

Interaction Biological Target Outcome Source
Kinase Inhibition ATP-binding sites of kinasesCompetitive inhibition via triazolopyridazine coordination .
Cytokine Modulation Pro-inflammatory enzymes (e.g., COX-2)Downregulation via sulfonamide-mediated binding .
  • The sulfonamide group enhances binding affinity to enzyme active sites, as seen in carbonic anhydrase inhibitors .

  • The triazolopyridazine core mimics purine structures, interfering with nucleotide-dependent processes .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide exhibit significant antimicrobial properties. The presence of the sulfonamide group enhances its binding affinity to bacterial enzymes, disrupting cell wall synthesis.

In Vitro Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Mycobacterium tuberculosis32 µg/mL

Neuroprotective Effects

The compound has shown potential in inhibiting acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the brain. This inhibition can enhance cholinergic signaling, providing therapeutic benefits for neurodegenerative diseases such as Alzheimer's.

Neuroprotective Activity Data

Test SubstanceIC50 Value (µM)
This compound2.7 µM

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. This action reduces the production of pro-inflammatory mediators.

Case Study on Antibacterial Activity

A study conducted by Desai et al. (2016) demonstrated that derivatives similar to this compound showed a fourfold increase in potency against methicillin-resistant Staphylococcus aureus (MRSA) compared to standard antibiotics like vancomycin. This finding underscores its potential as a novel antimicrobial agent.

Neuroprotection in Alzheimer's Disease Models

In preclinical models for Alzheimer’s disease, administration of this compound led to improved cognitive functions and reduced levels of AChE activity compared to control groups. This suggests its efficacy in enhancing cholinergic transmission and potentially slowing disease progression.

Mechanism of Action

  • Molecular Targets: : The compound interacts with specific molecular targets, including enzymes and receptors, to exert its effects.

  • Pathways Involved: : It modulates various biochemical pathways, such as signal transduction and metabolic pathways, leading to its observed biological activities.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The triazolo[4,3-b]pyridazine core is a versatile scaffold, with biological activity heavily influenced by substituents at positions 3 and 4. Key structural analogs are compared below:

Compound (Source) R1 (Position 3) R2 (Position 6) Notable Features
Target Compound Phenyl O-Ethyl-benzenesulfonamide Sulfonamide group enhances hydrophilicity
6-Methyl-triazolo derivatives 6-Methyl Sulfonamide/Benzamide Improved antimicrobial activity
Albright et al. (1981) Substituted phenyl Hydrazono-methyl or alkyl chains Anxiolytic activity (e.g., US4654343A)
Antiproliferative analogs Methyl (e.g., 13a) Fluorobenzyl/methyl-benzoxazine Enhanced cytotoxicity (96% HPLC purity)
Acetamide derivatives Methyl/Pyridinyl Thioacetamide/furan-carboxamide Diverse solubility profiles

Key Findings :

  • Sulfonamide vs. Benzamide : Sulfonamide-substituted derivatives (e.g., target compound and ) demonstrate superior antimicrobial activity compared to benzamide analogs, likely due to enhanced hydrogen-bonding capacity .
  • Phenyl vs. Methyl at R1 : Phenyl groups (target compound) may improve CNS penetration for anxiolytic applications, while methyl groups (e.g., ) favor antiproliferative activity by modulating steric interactions with cellular targets .
  • Fluorine Substitution : Fluorobenzyl groups (e.g., 12b and 12c in ) increase lipophilicity and metabolic stability, critical for anticancer activity .

Pharmacological Activity Comparison

Compound/Study Biological Activity Efficacy/IC₅₀ Mechanism Insights
Albright et al. (1981) Anxiolytic ED₅₀: 5–10 mg/kg (mice) GABA receptor modulation hypothesized
Thirumurugan et al. Antimicrobial MIC: 12.5–50 µg/mL Sulfonamide disrupts bacterial enzymes
Antiproliferative agents Cytotoxicity (HeLa cells) IC₅₀: 0.8–5.2 µM Apoptosis induction via kinase inhibition
Target Compound Not explicitly reported Structural similarity suggests anxiolytic potential

Contradictions/Insights :

  • The core scaffold’s versatility leads to divergent activities: substituents dictate target specificity. For example, sulfonamides favor antimicrobial applications, while fluorinated benzyl groups shift activity toward oncology .

Physicochemical Properties

Compound (Source) Molecular Weight (g/mol) Melting Point (°C) LogP (Predicted)
Target Compound 359.35 Not reported 2.1
6-Methyl-sulfonamide 345.39 160–162 1.8
12b (Antiproliferative) 412.48 66–68 3.5
13a (Methyl-substituted) 428.51 81–83 3.2

Trends :

  • Higher molecular weight and lipophilicity (e.g., 12b, LogP 3.5) correlate with improved cell membrane penetration for anticancer activity .
  • Sulfonamide groups reduce LogP, favoring aqueous solubility and antimicrobial applications .

Biological Activity

N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide is a complex organic compound that has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound consists of a triazolo-pyridazine core linked to a benzenesulfonamide moiety. This unique structure contributes to its diverse biological activities. The presence of the triazole and pyridazine rings allows for interactions with various biological targets, making it a candidate for therapeutic applications.

The mechanism of action for this compound involves binding to specific enzymes or receptors. This interaction modulates biological pathways that can lead to therapeutic effects such as anti-inflammatory and antitumor activities. The compound's sulfonamide group may also interact with carbonic anhydrase, suggesting potential cardiovascular benefits .

Antitumor Activity

Recent studies have evaluated the antitumor properties of compounds related to this compound. For instance, derivatives of triazolo-pyrimidines exhibited significant antiproliferative effects against various cancer cell lines such as MDA-MB-231 and MCF-7. The IC50 values for some derivatives were reported as low as 17.83 μM, indicating potent activity compared to standard treatments like Cisplatin .

Antimicrobial Activity

The synthesized compounds have also demonstrated antimicrobial properties. In vitro studies showed that certain derivatives exhibited mild to potent antibacterial and antifungal activities when tested against standard reference strains. This suggests the potential use of these compounds in treating infections caused by resistant microorganisms .

Cardiovascular Effects

Research on related sulfonamide derivatives indicates that they can affect cardiovascular parameters such as perfusion pressure and coronary resistance. For example, specific benzenesulfonamide derivatives have been shown to decrease perfusion pressure in isolated rat heart models, highlighting their potential role in cardiovascular therapy .

Table 1: Summary of Biological Activities

Activity Reference IC50 Values/Effects
Antitumor (MCF-7) 19.73 μM
Antibacterial Mild to potent against reference strains
Cardiovascular Effects Decreased perfusion pressure in rats

Q & A

Q. Q1. What are the key synthetic routes for preparing N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves a multi-step process:

Triazolopyridazine Core Formation : Cyclization of hydrazine derivatives with pyridazine precursors under reflux conditions (e.g., ethanol or acetonitrile with catalytic acetic acid) .

Ether Linker Introduction : Coupling the triazolopyridazine core with ethylene glycol derivatives via nucleophilic substitution, requiring anhydrous conditions and bases like K₂CO₃ .

Sulfonamide Attachment : Reacting the intermediate with benzenesulfonyl chloride in polar aprotic solvents (e.g., DMF) at 0–25°C .
Optimization : Yields are improved by controlling temperature (monitored via TLC), solvent polarity, and catalyst selection (e.g., NaOAc for cyclization). Purity is ensured using HPLC and recrystallization .

Q. Q2. How is the structural identity of this compound confirmed, and what analytical techniques are prioritized?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR verify the triazolopyridazine core (δ 8.4–9.7 ppm for aromatic protons) and sulfonamide group (δ 3.1–3.5 ppm for –SO₂NH–) .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .
  • FTIR : Peaks at ~1350 cm⁻¹ (S=O stretching) and ~1600 cm⁻¹ (C=N of triazole) validate functional groups .
  • X-ray Crystallography : Resolves conformational details of the triazolopyridazine ring and sulfonamide orientation .

Q. Q3. What preliminary pharmacological screening assays are recommended for this compound?

Methodological Answer:

  • Kinase Inhibition Assays : Use ADP-Glo™ kinase assays to test activity against c-Met or Pim-1 kinases, given structural similarity to triazolopyridazine-based inhibitors .
  • Cytotoxicity Profiling : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Solubility and Stability : Assess in PBS (pH 7.4) and simulated gastric fluid using HPLC-UV .

Advanced Research Questions

Q. Q4. How can contradictory bioactivity data between in vitro and in vivo studies be reconciled for this compound?

Methodological Answer: Contradictions often arise from:

  • Pharmacokinetic Variability : Poor oral bioavailability due to low solubility (e.g., logP >3). Address via prodrug design (e.g., pivaloyl esterification) or nanoformulation .
  • Metabolic Instability : Use LC-MS/MS to identify major metabolites in liver microsomes. Introduce fluorine or methoxy groups to block oxidation .
  • Off-Target Effects : Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify non-specific binding .

Q. Q5. What strategies enhance the selectivity of this compound for its molecular target?

Methodological Answer:

  • Bivalent Binding : Attach a second pharmacophore (e.g., benzamide) to engage adjacent hydrophobic pockets, as seen in BRD4 inhibitors .
  • Structure-Activity Relationship (SAR) : Systematically modify substituents:
    • Phenyl Group : Replace with 4-fluorophenyl to improve c-Met binding .
    • Ether Linker : Shorten to ethylene for reduced conformational flexibility .
  • Molecular Dynamics Simulations : Use Schrödinger Suite to predict binding poses and optimize hydrogen bonding with catalytic lysine residues .

Q. Q6. How can computational methods guide the optimization of this compound’s pharmacokinetic properties?

Methodological Answer:

  • ADMET Prediction : Tools like SwissADME predict logP, BBB permeability, and CYP450 interactions. Prioritize derivatives with logP <3 and topological polar surface area <90 Ų .
  • Free Energy Perturbation (FEP) : Calculate binding free energy changes for substituent modifications (e.g., replacing –OCH₃ with –CF₃) .
  • QSAR Modeling : Corrogate datasets linking structural descriptors (e.g., Hammett σ values) with IC₅₀ values .

Q. Q7. What experimental designs are critical for validating the mechanism of action in complex biological systems?

Methodological Answer:

  • CRISPR-Cas9 Knockout : Generate target gene (e.g., c-Met)-null cell lines to confirm on-target effects .
  • Phosphoproteomics : Use SILAC-based mass spectrometry to map downstream signaling pathways .
  • In Vivo Efficacy : Xenograft models (e.g., MDA-MB-231 tumors in NSG mice) with PK/PD correlation (dose: 10–50 mg/kg, oral or IP) .

Data Analysis & Technical Challenges

Q. Q8. How should researchers address low yields during the final coupling step of the synthesis?

Methodological Answer:

  • Catalyst Screening : Test Pd(OAc)₂/Xantphos for Buchwald-Hartwig amination .
  • Microwave-Assisted Synthesis : Reduce reaction time from 24h to 30 min at 120°C .
  • Protecting Groups : Temporarily protect the sulfonamide nitrogen with Boc to prevent side reactions .

Q. Q9. What methodologies resolve discrepancies in crystallographic vs. solution-phase structural data?

Methodological Answer:

  • Variable Temperature NMR : Compare spectra at 25°C and –40°C to detect dynamic conformational changes .
  • Small-Angle X-ray Scattering (SAXS) : Analyze solution-phase conformation in PBS .
  • DFT Calculations : Optimize gas-phase and solvent-phase geometries using Gaussian 16 .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.